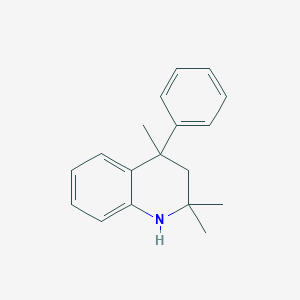

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Overview

Description

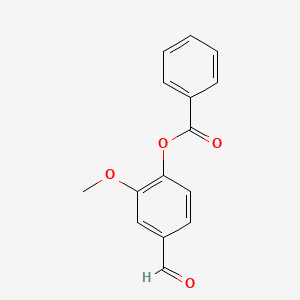

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 13562-24-8 . It has a molecular weight of 251.37 .

Synthesis Analysis

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines has been achieved over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst . The reaction conditions were optimized, and a plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is represented by the Inchi Code: 1S/C18H21N/c1-17(2)13-18(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-17/h4-12,19H,13H2,1-3H3 .Physical And Chemical Properties Analysis

The melting point of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is 69-70°C .Scientific Research Applications

Coalescing Agent in Latex Film Preparation

This compound is utilized as a coalescing agent to reduce the minimal film forming temperature (MFFT) during latex film preparation. Its presence has been detected in polypropylene packed food samples through high-resolution gas chromatography-mass spectrometry (HRGC-MS) .

Antioxidant Against Oxidative Damage

Quinoline derivatives, such as this compound, have shown potential as powerful antioxidants against oxidative damage. This property could be significantly helpful in neuroprotection against diseases like Parkinsonism .

Metal Chelation for Alzheimer’s Therapy

Similar quinoline derivatives have been studied for their ability to chelate metals and prevent copper oxidation in β-amyloid fibrils. This application is useful in designing new drugs for the therapy of Alzheimer’s disease .

Antioxidant in Rubber Compounding

The compound has been studied for its effect on the physical, thermal, mechanical properties, and microstructure of natural rubber compounds when used as an antioxidant .

Chemical Properties and Availability

Sigma-Aldrich provides technical documents and peer-reviewed papers related to this compound, indicating its availability for research and application purposes .

Anticoagulant Activity

Hybrid molecules based on this quinoline derivative have been synthesized and show moderate inhibitory activity in relation to the blood coagulation factor Xa. This suggests potential applications in developing anticoagulant drugs .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

The specific biochemical pathways affected by 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline are currently unknown. Given the complexity of the molecule, it is plausible that it could interact with multiple pathways, leading to a variety of downstream effects .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .

properties

IUPAC Name |

2,2,4-trimethyl-4-phenyl-1,3-dihydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-17(2)13-18(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-17/h4-12,19H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKHEQUIFZCBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218183 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | |

CAS RN |

13562-24-8 | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13562-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological relevance of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline based on current research?

A1: Current research suggests that 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline and its derivatives might have potential antiviral properties. Specifically, a study investigated its molecular docking interactions with ACE-2 and SARS-CoV-2 spike (S) glycoprotein, key proteins involved in SARS-CoV-2 infection. [] While this in silico analysis provides preliminary insights, further experimental validation is needed to confirm any potential antiviral activity and to understand its mechanism of action.

Q2: What is known about the structure of 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline?

A2: While a specific molecular formula and weight were not provided in the provided abstracts, the name "2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline" itself provides significant structural information. It indicates a tetrahydroquinoline core structure with a phenyl group and three methyl groups attached at specific positions. Further research in chemical databases or publications focusing on its synthesis and characterization would be needed to obtain detailed spectroscopic data (NMR, IR, Mass Spectrometry) to fully elucidate its structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)